molecular formula C6H7N3O2 B085167 N4-Acetylcytosine CAS No. 14631-20-0

N4-Acetylcytosine

Cat. No. B085167
CAS RN: 14631-20-0
M. Wt: 153.14 g/mol
InChI Key: IJCKBIINTQEGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-Acetylcytosine (ac4C) is a chemically modified nucleoside present in RNA, conserved across various life forms. It plays a crucial role in the stability and regulation of mRNA translation. Being an important part of the 'epitranscriptome', ac4C adds a layer of regulatory complexity to RNA structure and function (Karthiya et al., 2020).

Synthesis Analysis

The formation of ac4C in RNA is closely related to the enzyme N-acetyltransferase 10 (NAT10). NAT10 plays a crucial role in the acetylation of cytidine in RNA, thus forming ac4C. This modification is prevalent in various RNA forms, including mRNA, tRNA, and rRNA (Jin et al., 2020). Syntheses of ac4C-containing compounds, like N4, 2', 3', 5'-Tetraacylcytidines, have been achieved through methods involving stannic chloride catalysis (Sugiura et al., 1988).

Molecular Structure Analysis

The molecular structure of ac4C has been studied through methods like infrared and FT-Raman spectroscopy. These studies have indicated the presence of stable conformers of ac4C, with the most stable conformer containing an intramolecular six-membered ring (Zhou et al., 2013).

Chemical Reactions and Properties

ac4C is involved in key RNA functions such as codon recognition during translation. Its unique structure allows for specific interactions with other RNA components, influencing RNA stability and function. The conformation of ac4C in RNA, particularly in tRNA, facilitates the correct reading of codons (Parthasarathy et al., 1978).

Physical Properties Analysis

The physical properties of ac4C, particularly its conformational characteristics, have been studied using nuclear magnetic resonance spectroscopy. These studies show that ac4C predominantly takes the C3'-endo form, which is important for the stability of tRNA's tertiary structure (Kawai et al., 1989).

Chemical Properties Analysis

The chemical signature of ac4C in RNA has been characterized, showing its unique susceptibility to borohydride-based reduction. This unique reactivity helps in analyzing cellular RNA acetylation and understanding the impact of this modification on biology and disease (Thomas et al., 2018).

Scientific Research Applications

Summary of the Application

N4-acetylcytidine (ac4C) plays a crucial role in the replication and pathogenicity of EV71 . The 5′ untranslated region of the EV71 genome is modified by ac4C, which is done by the host acetyltransferase NAT10 .

Methods of Application or Experimental Procedures

The ac4C sites within the internal ribosomal entry site (IRES) were mutated and NAT10 was inhibited. This suppressed EV71 replication . ac4C enhanced viral RNA translation via selective recruitment of PCBP2 to the IRES and boosted RNA stability .

Results or Outcomes

ac4C increased the binding of RNA-dependent RNA polymerase (3D) to viral RNA . Notably, ac4C-deficient mutant EV71 showed reduced pathogenicity in vivo .

2. Application in Oncology

Summary of the Application

N4-acetylcytidine (ac4C) is a highly conserved chemical modification found in eukaryotic and prokaryotic RNA, such as tRNA, rRNA, and mRNA . This modification is significantly associated with various human diseases, especially cancer .

Methods of Application or Experimental Procedures

The formation of ac4C depends on the catalytic activity of N-acetyltransferase 10 (NAT10), the only known protein that produces ac4C .

Results or Outcomes

ac4C is correlated with tumor occurrence, development, prognosis, and drug therapy . It is also considered a new biomarker for early tumor diagnosis and prognosis prediction and a new target for tumor therapy .

3. Application in Gene Expression

Summary of the Application

N4-acetylcytidine is an ancient and evolutionarily conserved modification, which maps to a wide spectrum of RNAs from archaea bacteria to humans . This modification results in a variety of functional outcomes which impact normal development and disease .

Methods of Application or Experimental Procedures

The formation of ac4C in RNA is a post-transcriptional modification that affects the structure and function of RNA .

Results or Outcomes

The presence of ac4C in RNA can influence gene expression, and its dysregulation can lead to disease .

4. Application in RNA Analysis

Summary of the Application

N4-acetylcytidine (ac4C) is a modification found in various types of RNA, including tRNA, rRNA, and mRNA . It can be detected and analyzed using column chromatography .

Methods of Application or Experimental Procedures

Column chromatography is used to separate the common and modified nucleosides obtained by RNA enzymatic hydrolysis . This allows for the detection and analysis of various modified nucleosides in RNA, including ac4C .

Results or Outcomes

The detection of ac4C in RNA can provide insights into the role of this modification in various biological processes and diseases .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-(2-oxo-1H-pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4(10)8-5-2-3-7-6(11)9-5/h2-3H,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCKBIINTQEGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163354
Record name Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-Acetylcytosine

CAS RN

14631-20-0
Record name Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014631200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14631-20-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-Acetylcytosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-Acetylcytosine
Reactant of Route 2
Reactant of Route 2
N4-Acetylcytosine
Reactant of Route 3
Reactant of Route 3
N4-Acetylcytosine
Reactant of Route 4
Reactant of Route 4
N4-Acetylcytosine
Reactant of Route 5
Reactant of Route 5
N4-Acetylcytosine
Reactant of Route 6
Reactant of Route 6
N4-Acetylcytosine

Citations

For This Compound
210
Citations
D Zhou, C Zhai, X Xuan - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
… focused on structure b of N4-acetylcytosine to clarify molecular structure and assignment of vibrational spectra. The other properties of N4-acetylcytosine such as molecular electrostatic …
Number of citations: 2 www.sciencedirect.com
S Wang, H Xie, F Mao, H Wang… - Genome …, 2022 - genomebiology.biomedcentral.com
… The modified base N4-acetylcytosine (ac4C) is well studied in RNAs, but its presence and epigenetic roles in cellular DNA have not been explored. Here, we demonstrate the existence …
Number of citations: 10 genomebiology.biomedcentral.com
L Xu, S Zheng, B Liu, C Xu, L Yang, Q Zhou… - Molecular …, 2023 - journals.sagepub.com
… N4-acetylcytidine (ac4C) RNA acetylation is a conserved chemical modification that acetylates N4-acetylcytosine under the action of RNA ac4C modifying enzymes. In the field of …
Number of citations: 6 journals.sagepub.com
SM Marcuccio, BC Elmes, G Holan… - Nucleosides & …, 1992 - Taylor & Francis
… D-xylofuranosy1)-N4-acetylcytosine (5) and its hydrogenation and deprotection to ddC (2). In our experience the two pot procedure reported above (Scheme 1) and detailed below, …
Number of citations: 19 www.tandfonline.com
B SHIMIZU, F SHIMIZU - Chemical and Pharmaceutical Bulletin, 1970 - jstage.jst.go.jp
… above, we started with the condensation of N4-acetylcytosine (bistrimethylsilyl) (V1) with 5-O… This chloride (II) was allowed to react with bistrimethyisilyl-N4-acetylcytosine (VI) in …
Number of citations: 16 www.jstage.jst.go.jp
H Satoh, Y Yoshimura, S Sakata, S Miura… - Bioorganic & medicinal …, 1998 - Elsevier
… As previously reported, Pummerer rearrangement of 8 followed by glycosylation with a silylated thymine and N4-acetylcytosine derivative and deprotection gave the corresponding t~- …
Number of citations: 70 www.sciencedirect.com
Y Yoshimura, M Endo, S Sakata - Tetrahedron letters, 1999 - Elsevier
… -ct-D-allofuranose, with persilylated N4-acetylcytosine predominantly gave a I~-anomer of … the fusion of 12 with the persilylated N4-acetylcytosine at 80C under reduced pressure, the …
Number of citations: 32 www.sciencedirect.com
SA Rapaport, PO Ts'o - Proceedings of the National …, 1966 - National Acad Sciences
… In these cases the acceptor is adenine, with either guanine or N4-acetylcytosine as donor. … Pochon for a sample of 1methyl-N4-acetylcytosine, and to MA Favre for preparation of the …
Number of citations: 28 www.pnas.org
清水文治, 清水總明 - Chemical and Pharmaceutical Bulletin, 1970 - jlc.jst.go.jp
… above, we started with the condensation of N4-acetylcytosine (bistrimethylsilyl) (V1) with 5-O… This chloride (II) was allowed to react with bistrimethyisilyl-N4-acetylcytosine (VI) in …
Number of citations: 3 jlc.jst.go.jp
DT Browne, J Eisinger, NJ Leonard - Journal of the American …, 1968 - ACS Publications
… N4-acetylcytosine (9) with «-propyl bromide under conditions similar to those employed by … Alkylation of N4-acetylcytosine (9) also gave a minor amount (ca. 20 % of monoalkylated …
Number of citations: 322 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.